N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-chloro-1H-indol-1-yl)acetamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-chloro-1H-indol-1-yl)acetamide is a complex organic compound that combines the structural features of benzimidazole and indole. These two moieties are known for their significant biological activities and are often found in pharmacologically active compounds. The presence of a chloro group on the indole ring and the acetamide linkage further enhances its chemical reactivity and potential biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-chloro-1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The benzimidazole and indole moieties are then linked through a propyl chain using a suitable linker, such as 1,3-dibromopropane, under basic conditions.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indole rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds within the rings.
Substitution: The chloro group on the indole ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole or indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology
It serves as a probe in biochemical assays to study enzyme interactions and protein binding due to its structural similarity to naturally occurring biomolecules.
Medicine
The compound has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and indole rings can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-indol-1-yl)acetamide: Lacks the chloro group, which may reduce its reactivity and biological activity.
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methyl-1H-indol-1-yl)acetamide: The methyl group can alter the compound’s lipophilicity and binding affinity.
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-fluoro-1H-indol-1-yl)acetamide: The fluoro group can enhance the compound’s stability and bioavailability.
Uniqueness
The presence of the chloro group in N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-chloro-1H-indol-1-yl)acetamide makes it unique compared to its analogs
Properties
Molecular Formula |
C20H19ClN4O |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C20H19ClN4O/c21-15-5-3-8-18-14(15)10-12-25(18)13-20(26)22-11-4-9-19-23-16-6-1-2-7-17(16)24-19/h1-3,5-8,10,12H,4,9,11,13H2,(H,22,26)(H,23,24) |
InChI Key |
MZQAREABANFWJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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